molecular formula C26H27NO7 B11154759 trans-4-{[({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

trans-4-{[({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B11154759
M. Wt: 465.5 g/mol
InChI Key: ZMGPMCNHOUGQGK-UHFFFAOYSA-N
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Description

4-[(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 4-[(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves multiple steps and specific reaction conditions. One common synthetic route involves the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy and chromenyl groups allows for oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The chromenyl and methoxy groups play a crucial role in these interactions, potentially affecting enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other chromenyl derivatives and methoxy-substituted aromatic compounds. Compared to these, 4-[(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical and biological properties.

Conclusion

4-[(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a compound with significant potential in various scientific fields. Its complex structure and diverse functional groups make it a valuable subject for research and application in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

4-[[[2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H27NO7/c1-32-19-8-6-17(7-9-19)22-13-25(29)34-23-12-20(10-11-21(22)23)33-15-24(28)27-14-16-2-4-18(5-3-16)26(30)31/h6-13,16,18H,2-5,14-15H2,1H3,(H,27,28)(H,30,31)

InChI Key

ZMGPMCNHOUGQGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4CCC(CC4)C(=O)O

Origin of Product

United States

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